molecular formula C22H23N3O4 B2398411 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide CAS No. 941972-35-6

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide

Cat. No. B2398411
CAS RN: 941972-35-6
M. Wt: 393.443
InChI Key: IKSJUHGXVIZKHL-UHFFFAOYSA-N
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Description

The compound appears to contain a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a phenethylamine structure, which is a common structure in many neurotransmitters like dopamine and adrenaline . The presence of dimethoxyphenyl groups suggests that this compound may have interesting chemical properties, as methoxy groups can influence the reactivity of the phenyl ring .

Scientific Research Applications

Mechanisms of Action in Drug Development

Studies on similar compounds, such as those involving modifications to the dimethoxyphenyl ring, highlight their significance in understanding drug mechanisms. For instance, the metabolism and oxidative transformations in the dimethoxyphenol ring of etoposide, a notable antitumor drug, underline the importance of structural components in determining drug efficacy and mechanism of action (van Maanen, Retèl, de Vries, & Pinedo, 1988). This underlines the potential for structurally similar compounds to play a role in the development of new therapeutic agents by elucidating their interaction with biological targets.

Applications in Optoelectronic Materials

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, as described in the synthesis and application of quinazoline derivatives for electronic devices, suggests a pathway for the development of novel optoelectronic materials. This approach is applicable for creating materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, by manipulating the molecular structure for desired photophysical properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018). This indicates the potential use of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide in the development of advanced materials for optoelectronic applications.

Environmental and Health Impact Studies

Research on the environmental and health impacts of chemical compounds, such as the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), emphasizes the importance of understanding the biological and ecological consequences of chemical exposure. These studies contribute to risk assessment and the development of safer chemical practices (Zuanazzi, Ghisi, & Oliveira, 2020). While not directly related, insights from such research could guide investigations into the environmental stability and biological interactions of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide, ensuring its applications are developed with safety and sustainability in mind.

properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-28-19-10-8-17(14-20(19)29-2)18-9-11-22(27)25(24-18)15-21(26)23-13-12-16-6-4-3-5-7-16/h3-11,14H,12-13,15H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSJUHGXVIZKHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide

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